N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 897614-22-1
VCID: VC4190034
InChI: InChI=1S/C17H15N3O3S2/c1-25(22,23)17-8-7-15(19-20-17)12-4-2-5-13(10-12)18-16(21)11-14-6-3-9-24-14/h2-10H,11H2,1H3,(H,18,21)
SMILES: CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CC3=CC=CS3
Molecular Formula: C17H15N3O3S2
Molecular Weight: 373.45

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide

CAS No.: 897614-22-1

Cat. No.: VC4190034

Molecular Formula: C17H15N3O3S2

Molecular Weight: 373.45

* For research use only. Not for human or veterinary use.

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide - 897614-22-1

Specification

CAS No. 897614-22-1
Molecular Formula C17H15N3O3S2
Molecular Weight 373.45
IUPAC Name N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-thiophen-2-ylacetamide
Standard InChI InChI=1S/C17H15N3O3S2/c1-25(22,23)17-8-7-15(19-20-17)12-4-2-5-13(10-12)18-16(21)11-14-6-3-9-24-14/h2-10H,11H2,1H3,(H,18,21)
Standard InChI Key QXJDWZTWMKDDSU-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CC3=CC=CS3

Introduction

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound with a complex structure. It belongs to the class of acetamides and features a pyridazine core functionalized with a methylsulfonyl group, a phenyl group, and a thiophene moiety. These structural elements suggest potential biological activity, making it a candidate for pharmaceutical or biochemical research.

Structural Features

The compound's structure can be broken down as follows:

  • Pyridazine Ring: A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2, functionalized with a methylsulfonyl group at position 6.

  • Phenyl Group: Substituted at position 3 of the pyridazine ring, linking to the acetamide moiety.

  • Acetamide Group: Contains a thiophene ring as part of its side chain.

These features contribute to its physicochemical properties, such as polarity, aromaticity, and hydrogen bonding potential.

Potential Applications

Although specific studies on this compound were not found in the search results, similar compounds with pyridazine and thiophene scaffolds have been explored for various applications:

  • Anticancer Activity:

    • Pyridazine derivatives are known for their cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting proliferation .

  • Anti-inflammatory Properties:

    • Compounds with sulfonamide groups often exhibit anti-inflammatory activity by targeting enzymes like cyclooxygenase or lipoxygenase .

  • Antimicrobial Potential:

    • Thiophene-containing compounds are frequently researched for antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes .

Synthesis Pathways

While no specific synthesis protocol for this compound was identified in the search results, its structure suggests it could be synthesized through:

  • Pyridazine Functionalization:

    • Starting with a pyridazine derivative, introduce the methylsulfonyl group via sulfonation reactions.

  • Amide Bond Formation:

    • Couple an amine derivative of thiophene with an activated acetic acid derivative.

  • Final Assembly:

    • Use cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) to attach the phenyl group.

Research Gaps and Future Directions

  • Biological Activity Screening: Further studies are needed to evaluate its pharmacological potential against specific targets.

  • Toxicity Profiles: Understanding its safety profile through in vitro and in vivo studies is crucial.

  • Optimization: Modifications to the core structure could improve potency or selectivity for desired applications.

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